2-{[5-(1-benzofuran-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-hydroxy-5-methylphenyl)acetamide
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Overview
Description
2-{[5-(1-benzofuran-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-hydroxy-5-methylphenyl)acetamide is a complex organic compound that features a benzofuran ring, a triazole ring, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(1-benzofuran-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-hydroxy-5-methylphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran and triazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include sulfur-containing compounds, acylating agents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(1-benzofuran-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-hydroxy-5-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound may serve as a probe to study various biochemical processes. Its interactions with biological macromolecules can provide insights into enzyme mechanisms and cellular pathways.
Medicine
In medicine, this compound has potential as a therapeutic agent. Its structural features suggest it could interact with specific molecular targets, making it a candidate for drug development in areas such as oncology, infectious diseases, and neurological disorders.
Industry
In industry, this compound could be used in the development of advanced materials with specific properties. Its incorporation into polymers or coatings could enhance their performance in various applications.
Mechanism of Action
The mechanism of action of 2-{[5-(1-benzofuran-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-hydroxy-5-methylphenyl)acetamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzofuran derivatives: These compounds share the benzofuran ring and have been studied for their antimicrobial and anticancer properties.
Triazole derivatives: These compounds contain the triazole ring and are known for their antifungal and antiviral activities.
Phenylacetamide derivatives: These compounds feature the phenylacetamide moiety and have applications in pain management and anti-inflammatory treatments.
Uniqueness
What sets 2-{[5-(1-benzofuran-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-hydroxy-5-methylphenyl)acetamide apart is its combination of these three distinct structural motifs. This unique arrangement allows for a diverse range of chemical reactivity and biological activity, making it a versatile compound for research and development.
Properties
Molecular Formula |
C25H20N4O3S |
---|---|
Molecular Weight |
456.5 g/mol |
IUPAC Name |
2-[[5-(1-benzofuran-2-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-hydroxy-5-methylphenyl)acetamide |
InChI |
InChI=1S/C25H20N4O3S/c1-16-11-12-20(30)19(13-16)26-23(31)15-33-25-28-27-24(29(25)18-8-3-2-4-9-18)22-14-17-7-5-6-10-21(17)32-22/h2-14,30H,15H2,1H3,(H,26,31) |
InChI Key |
UEHJDAWVUBZXBD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)O)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC5=CC=CC=C5O4 |
Origin of Product |
United States |
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